molecular formula C15H12O5 B3028849 Dihydrobaicalein CAS No. 35683-17-1

Dihydrobaicalein

Cat. No.: B3028849
CAS No.: 35683-17-1
M. Wt: 272.25 g/mol
InChI Key: GPDJGLOROGNHJD-UHFFFAOYSA-N
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Description

Dihydrobaicalein (C₁₅H₁₂O₅; molecular weight: 272.3 g/mol) is a dihydroflavone derivative primarily isolated from Scutellaria baicalensis . It features a flavanone backbone with hydroxyl (-OH) and methoxy (-OCH₃) substitutions at positions 5, 6, and 7 (Figure 1). This compound is notable for its role as a Polo-like kinase 1 (PLK1) inhibitor, with an IC₅₀ of 6.3 μM, and additional inhibitory activity against VRK2 and PLK2 kinases . Its applications span anticancer research, antioxidant studies, and metabolic pathway modulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrobaicalein can be synthesized through the reduction of baicalein. The reduction process typically involves the use of hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions to ensure the selective reduction of the double bond in baicalein without affecting other functional groups .

Industrial Production Methods: Industrial production of this compound involves the extraction of baicalein from the roots of Scutellaria baicalensis, followed by its reduction. The extraction process includes solvent extraction using ethanol or methanol, followed by purification through column chromatography. The purified baicalein is then subjected to catalytic hydrogenation to produce this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form baicalein.

    Reduction: As mentioned earlier, this compound is formed through the reduction of baicalein.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Substituting Agents: Acyl chlorides, alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Dihydrobaicalein has a molecular formula of C15H12O5C_{15}H_{12}O_5 and a molecular weight of approximately 272.25 g/mol. Its unique structure features two hydroxyl groups located at positions 5 and 7 on the flavone backbone, enhancing its biological activity compared to other flavonoids.

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties:

  • Mechanism of Action : DHB inhibits cancer cell proliferation, induces apoptosis, and suppresses migration and invasion of cancer cells. It disrupts cell cycle progression and interferes with critical signaling pathways involved in cancer cell survival .
  • Case Studies : In vitro studies have shown that DHB can inhibit various cancer cell lines, including breast and liver cancer cells. Animal studies further support these findings, although clinical trials are necessary to confirm efficacy in humans.

Anti-Inflammatory Effects

This compound demonstrates potent anti-inflammatory properties:

  • Mechanism : It suppresses the production of inflammatory mediators and cytokines, making it a potential therapeutic agent for chronic inflammatory diseases such as arthritis and inflammatory bowel disease .
  • Clinical Relevance : Studies have suggested that DHB can reduce inflammation markers in animal models, indicating its potential for treating inflammatory conditions in humans .

Neuroprotective Properties

DHB has shown promise in protecting neuronal cells:

  • Mechanism : It protects brain cells from oxidative stress-induced damage, which is crucial for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Research Findings : Animal studies indicate that DHB may improve cognitive function and reduce neuroinflammation, suggesting its potential application in neuroprotection .

Antiviral Activity

Recent studies have explored the antiviral properties of this compound:

  • COVID-19 Research : Network pharmacology research indicates that DHB may have therapeutic effects against SARS-CoV-2 by inhibiting viral replication and modulating immune responses .

Antioxidant Properties

This compound exhibits strong antioxidant activity:

  • Mechanism : It scavenges free radicals and reduces oxidative stress, which is beneficial for overall health and prevention of chronic diseases .

Comparative Analysis with Other Flavonoids

The following table summarizes the structural characteristics and unique properties of this compound compared to related flavonoids:

CompoundStructure CharacteristicsUnique Properties
This compoundHydroxyl groups at positions 5 and 7Strong anti-cancer and anti-inflammatory effects
BaicaleinContains three hydroxyl groupsNoted for strong antioxidant effects
WogoninHydroxyl groups at positions 5 and 7; methoxy group at 8Exhibits neuroprotective effects
Oroxylin ASimilar structure but includes a methoxy group at position 6Known for anti-cancer properties

Mechanism of Action

Dihydrobaicalein exerts its effects primarily through the inhibition of PLK1. PLK1 is a serine/threonine kinase involved in various stages of the cell cycle, including mitosis. By inhibiting PLK1, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound also inhibits other kinases such as VRK2 and PLK2, contributing to its anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Pinostrobin (C₁₆H₁₄O₄; MW: 270.28 g/mol)

  • Structure: A flavanone with a methoxy group at C-7 and a hydroxyl group at C-5 .

Melodorone C (C₂₀H₂₀O₅; MW: 340.37 g/mol)

  • Structure : A prenylated derivative of dihydrobaicalein, where the hydroxyl group at C-7 is replaced by a prenyl moiety .

Dihydrooroxylin (C₁₅H₁₂O₄; MW: 256.25 g/mol)

  • Structure : Structural isomer of this compound with methoxy and hydroxyl groups at alternate positions (e.g., C-7 hydroxyl and C-8 methoxy) .
  • Bioactivity : Less potent PLK1 inhibition compared to this compound, highlighting the importance of substitution patterns for kinase targeting .

Functional Analogues (PLK Inhibitors)

Compound Target (IC₅₀) Selectivity Source
This compound PLK1 (6.3 μM) Inhibits VRK2, PLK2 Natural (S. baicalensis)
CFI-400437 PLK4 (0.6 nM) Selective over PLK1/2/3 (>10 μM) Synthetic
3MB-PP1 PLK1 (2 μM) Targets analog-sensitive PLK1 mutants Synthetic

Key Observations :

  • This compound’s IC₅₀ for PLK1 is higher than synthetic inhibitors like CFI-400437 but offers broader kinase modulation (VRK2/PLK2) .
  • Natural origin may confer better biocompatibility and lower toxicity compared to synthetic analogs .

Metabolic and Pharmacokinetic Comparison

Metabolic Pathways

  • This compound: Metabolized via hydroxylation and glucuronidation in human liver microsomes, producing dihydronorwogonin (hydroxylated) and dihydrobaicalin (7-O-glucuronide; MW: 447.09 g/mol) .
  • Pinocembrin: Shares glucuronidation pathways but lacks this compound’s hydroxylation metabolites .

Solubility and Stability

Compound Solubility (Theoretical) Stability Notes
This compound 3.67 mL (10 mM in DMSO) Sensitive to oxidation due to phenolic groups
Dihydrobaicalin Lower solubility (higher MW) Enhanced stability via glucuronidation

Enzyme Inhibition

  • α-Glucosidase/Amyalse Inhibition: this compound’s activity is comparable to pinostrobin but less potent than chalcone derivatives like helichrysetin .
  • Antioxidant Capacity : this compound’s multiple hydroxyl groups confer superior radical-scavenging activity relative to methoxy-rich analogs (e.g., 3,5-dihydroxy-6,7,8-trimethoxyflavone) .

Anticancer Mechanisms

  • This compound : Arrests mitotic progression by inhibiting PLK1, inducing apoptosis in Hep3B cells .
  • 7-O-Methylwogonin : A related flavone with stronger PLK1 inhibition (IC₅₀: 1.2 μM) but narrower kinase selectivity .

Biological Activity

Dihydrobaicalein (DHB) is a naturally occurring flavonoid predominantly derived from the roots of Scutellaria baicalensis, commonly known as Chinese skullcap. This compound has garnered significant attention in scientific research due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₅H₁₂O₅
  • Molecular Weight : 272.25 g/mol
  • IC50 Values :
    • PLK1 Inhibition: 6.3 μM
    • VRK2 and PLK2 Inhibition: Specific values not provided but noted for relevance in cancer therapy .

1. Antioxidant Activity

This compound exhibits strong antioxidant properties, effectively scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various chronic diseases.

2. Anti-inflammatory Effects

Research indicates that DHB suppresses the production of inflammatory mediators, suggesting its potential role in managing chronic inflammatory conditions such as arthritis and inflammatory bowel disease. Its mechanism involves the inhibition of key signaling pathways associated with inflammation .

3. Anticancer Properties

This compound has shown promise in cancer research, with studies demonstrating its ability to:

  • Inhibit cancer cell proliferation.
  • Induce apoptosis (programmed cell death).
  • Suppress migration and invasion of cancer cells.

The compound disrupts cell cycle progression and interferes with critical signaling pathways necessary for cancer cell survival . Notably, DHB has been studied for its effects on various cancer types, including breast and lung cancers.

Data Table: Biological Activities of this compound

Activity Mechanism Significance
AntioxidantScavenges free radicalsProtects against oxidative stress
Anti-inflammatoryInhibits inflammatory mediatorsPotential treatment for chronic inflammatory diseases
AnticancerInduces apoptosis; inhibits cell proliferationMay serve as a therapeutic agent in cancer treatment
NeuroprotectiveProtects brain cells from oxidative damagePotential benefits in neurodegenerative diseases

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on lung cancer cells (A549). The results demonstrated that treatment with DHB led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. This suggests that DHB could be a candidate for further development as an anticancer agent .

Case Study 2: Neuroprotective Effects

In an experimental model of Alzheimer's disease, this compound was shown to protect neuronal cells from oxidative stress-induced damage. The compound reduced levels of β-amyloid plaques and improved cognitive function in treated animals, indicating its potential as a neuroprotective agent .

Research Findings

Recent studies have highlighted the multifaceted roles of this compound across various biological systems:

  • Cytotoxicity Studies : In vitro assays revealed that DHB exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating its therapeutic potential with minimal side effects .
  • Pharmacological Applications : The compound has been explored for applications beyond oncology, including its use in treating neurodegenerative disorders and inflammatory diseases due to its protective effects on neuronal health and inflammation modulation .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing dihydrobaicalein with high purity?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation of baicalein under controlled conditions (e.g., H₂/Pd-C in ethanol). Characterization requires a combination of spectroscopic techniques:

  • NMR (¹H, ¹³C, DEPT) to confirm structural integrity .
  • HPLC (C18 column, UV detection at 280 nm) to assess purity (>95%) .
  • Mass spectrometry (ESI-MS) for molecular ion verification .
    • Key Considerations : Reproducibility requires detailed documentation of reaction parameters (temperature, solvent ratios) and validation against reference standards. Supplemental materials should include raw spectral data for peer validation .

Q. Which analytical methods are recommended for quantifying this compound in biological matrices?

  • Methodological Answer :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity (LOQ ~1 ng/mL) in plasma or tissue homogenates .
  • Validation Parameters : Include linearity (R² >0.99), intra-/inter-day precision (<15% RSD), and recovery rates (85–115%) .
  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges reduces matrix interference .

Q. How should researchers design in vitro assays to evaluate this compound’s antioxidant activity?

  • Methodological Answer :

  • Standard Assays : DPPH radical scavenging, FRAP, and ORAC protocols, with quercetin or Trolox as positive controls .
  • Dose-Response Curves : Use at least six concentrations (e.g., 1–100 μM) to calculate IC₅₀ values.
  • Controls : Account for solvent effects (e.g., DMSO ≤0.1% v/v) and temperature stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo antioxidant efficacy of this compound?

  • Methodological Answer :

  • Pharmacokinetic Factors : Assess bioavailability via oral/intravenous administration in animal models, measuring plasma half-life and tissue distribution .
  • Metabolite Profiling : Identify active metabolites (e.g., glucuronides) using UPLC-Q-TOF-MS to explain reduced in vivo activity .
  • Experimental Design : Use knockout models (e.g., Nrf2⁻/⁻ mice) to isolate pathways affected by this compound .
    • Contradiction Analysis : Compare results across studies using PRISMA guidelines to identify methodological variations (e.g., cell lines, assay protocols) .

Q. What strategies are effective for elucidating this compound’s metabolic pathways using isotopic labeling?

  • Methodological Answer :

  • Isotopic Tracers : Synthesize ¹³C-labeled this compound via modified Shikimate pathway reactions .
  • Mass Spectrometry Imaging (MSI) : Track labeled metabolites in liver microsomes or primary hepatocytes .
  • Data Interpretation : Use software (e.g., MetaboAnalyst) to map metabolic networks and identify phase I/II enzymes involved .

Q. How can researchers optimize experimental models to study this compound’s anti-inflammatory mechanisms without confounding cytokine responses?

  • Methodological Answer :

  • Cell Models : Primary macrophages (e.g., RAW 264.7) pre-treated with LPS/IFN-γ to simulate chronic inflammation .
  • Multiplex Assays : Quantify cytokines (IL-6, TNF-α) via Luminex xMAP technology to reduce cross-reactivity .
  • Control Groups : Include TLR4 inhibitors (e.g., TAK-242) to isolate NF-κB pathway effects .

Q. Data Analysis and Reporting Guidelines

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
  • Multiple Comparisons : Apply Tukey’s HSD or Bonferroni correction to minimize type I errors .
  • Reproducibility : Report effect sizes (Cohen’s d) and 95% confidence intervals in supplemental tables .

Q. How should contradictory data on this compound’s cytotoxicity be addressed in peer-reviewed manuscripts?

  • Methodological Answer :

  • Transparency : Disclose all raw data (e.g., cell viability assays) in supplemental files, including outliers .
  • Contextualization : Discuss potential confounders (e.g., cell passage number, serum batch variability) .
  • Peer Review : Invite third-party validation via collaborative reproducibility studies .

Q. Ethical and Reproducibility Standards

Q. What criteria should guide the selection of this compound sources for comparative studies?

  • Methodological Answer :

  • Supplier Validation : Require certificates of analysis (CoA) detailing purity (>98%), endotoxin levels, and storage conditions .
  • Batch Consistency : Test multiple lots via HPLC to ensure chemical stability .
  • Ethical Sourcing : Adhere to Nagoya Protocol guidelines for natural product derivatives .

Q. How can researchers ensure compliance with open-access data policies when publishing this compound research?

  • Methodological Answer :
  • Data Deposition : Upload raw NMR, MS, and bioassay datasets to repositories like Zenodo or Figshare .
  • Licensing : Use CC-BY-SA 3.0 for figures and tables to enable reuse .
  • Attribution : Cite primary sources for chemical structures and protocols, avoiding Wikipedia .

Properties

IUPAC Name

5,6,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-9-6-11(8-4-2-1-3-5-8)20-12-7-10(17)14(18)15(19)13(9)12/h1-5,7,11,17-19H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDJGLOROGNHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001188384
Record name 2,3-Dihydro-5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35683-17-1
Record name 2,3-Dihydro-5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35683-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 47262065
Dihydrobaicalein
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